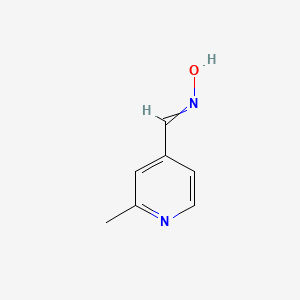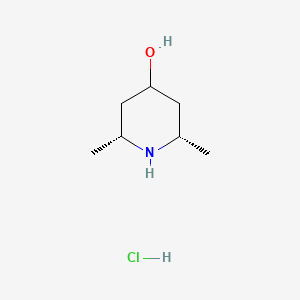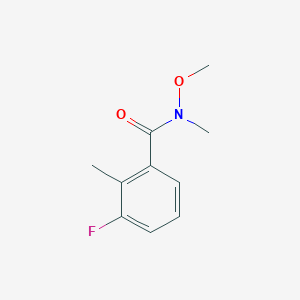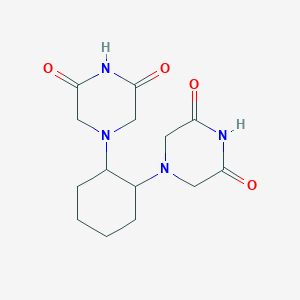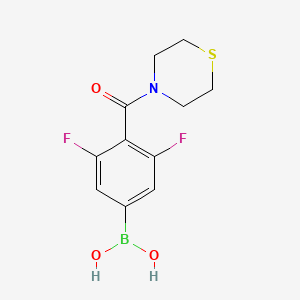
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with difluoro and thiomorpholine-4-carbonyl groups. Boronic acids are widely recognized for their role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
准备方法
The synthesis of (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in enzyme inhibition and other biological applications . The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or as a coupling reagent in organic synthesis.
相似化合物的比较
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid can be compared with other boronic acid derivatives:
3,5-Difluorophenylboronic acid: Similar in structure but lacks the thiomorpholine-4-carbonyl group, which may affect its reactivity and applications.
4-(Thiomorpholine-4-carbonyl)phenylboronic acid: Similar but without the difluoro substitution, which can influence its chemical properties and reactivity.
属性
分子式 |
C11H12BF2NO3S |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
[3,5-difluoro-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF2NO3S/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6,17-18H,1-4H2 |
InChI 键 |
YVILIPOXSVKSIC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)N2CCSCC2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
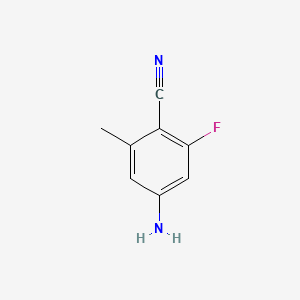
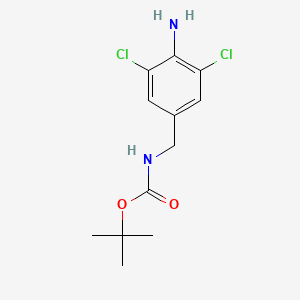
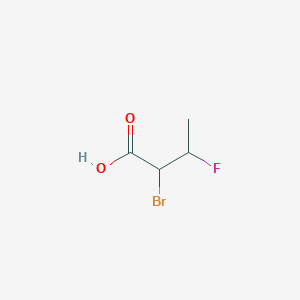
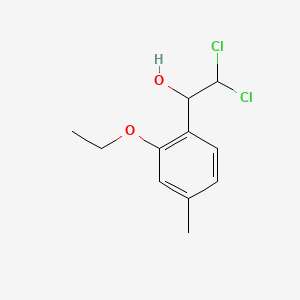
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
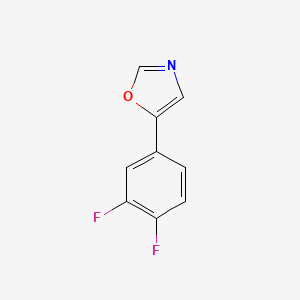
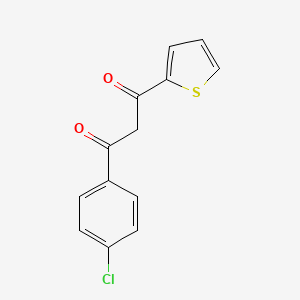
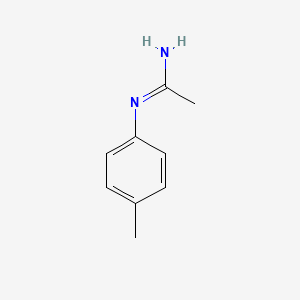
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
